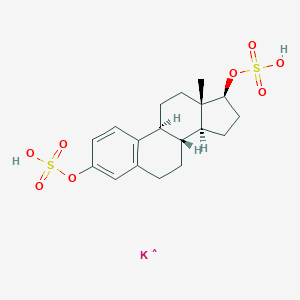

β-œstradiol 3,17-disulfate de dipotassium

Vue d'ensemble

Description

1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt is a conjugated estrogen compound. It is a derivative of estradiol, a primary female sex hormone. This compound is known for its selective inhibition of glutathione S-transferases, which are enzymes involved in detoxification processes .

Applications De Recherche Scientifique

1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in hormone regulation and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and cancer treatment.

Mécanisme D'action

- The primary targets of β-Estradiol 3,17-disulfate are glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds, facilitating their elimination from the body .

- The inhibition of GSTs may alter the balance of reactive oxygen species (ROS) and cellular redox status, impacting cell signaling pathways and gene expression .

- Downstream effects may involve changes in the expression of genes involved in oxidative defense, cell proliferation, and apoptosis .

- Cellular effects may include altered hormone signaling, oxidative stress responses, and potential impacts on cell growth and survival .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Beta-Estradiol 3,17-disulfate dipotassium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly glutathione S-transferases . The nature of these interactions involves the selective inhibition of these enzymes .

Cellular Effects

The effects of Beta-Estradiol 3,17-disulfate dipotassium salt on cells and cellular processes are profound. It influences cell function by regulating gene transcription . It also impacts cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, Beta-Estradiol 3,17-disulfate dipotassium salt exerts its effects through several mechanisms. It binds to estrogen responsive elements in the genome, thereby regulating gene transcription . Additionally, it modifies epigenetic marks on DNA and histone proteins .

Metabolic Pathways

Beta-Estradiol 3,17-disulfate dipotassium salt is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can interact with transporters or binding proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,510-estratriene-3,17beta-diol disulfate dipotassium salt typically involves the sulfonation of estradiol. The reaction conditions include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form estrone disulfate.

Reduction: Reduction reactions can convert it back to estradiol.

Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Estrone disulfate

Reduction: Estradiol

Substitution: Various substituted estradiol derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

- Estradiol 3-sulfate sodium salt

- Estrone 3-sulfate sodium salt

- Estradiol 17-(beta-D-glucuronide) sodium salt

Uniqueness

1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt is unique due to its dual sulfate groups, which enhance its water solubility and bioavailability. This makes it particularly useful in biological and medical research compared to other similar compounds .

Activité Biologique

Beta-Estradiol 3,17-disulfate dipotassium salt (E3G17S) is a sulfated derivative of estradiol that plays a significant role in estrogen metabolism and biological activity. This compound is characterized by its dual sulfate modifications at the 3 and 17 positions, enhancing its solubility and altering its biological interactions compared to other estrogens. This article delves into its biological activity, mechanisms of action, and implications for health and disease.

- Chemical Formula : C18H19K2O8S2

- Molecular Weight : 511.708 g/mol

- CAS Number : 17046-60-5

The dipotassium salt form of E3G17S increases its solubility in aqueous environments, making it more bioavailable for biological processes.

Biological Activity Overview

E3G17S exhibits various biological activities primarily linked to its role as a reservoir for estradiol. While E3G17S itself is biologically inactive, it can be converted back into active estradiol through enzymatic processes involving steroid sulfatase and β-glucuronidases. This conversion is crucial for maintaining estrogen levels in tissues and regulating physiological functions.

Table 1: Comparison of Estradiol Derivatives

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Estrone Sulfate | Sulfated Steroid | Inactive; precursor to estrone |

| Estradiol | Steroid | Active estrogen |

| Estradiol 3-sulfate | Glucuronide | Active metabolite |

| Beta-Estradiol 3,17-disulfate dipotassium salt | Sulfated Steroid | Inactive; reservoir for estradiol |

- Estrogenic Activity : As a metabolite of estradiol, E3G17S retains some estrogenic properties, influencing reproductive and endocrine functions. It acts as a biomarker for measuring estrogen exposure in biological fluids such as urine and blood.

- Inhibition of Kynurenine Aminotransferases (KAT) : Research indicates that E3G17S has the potential to inhibit human KAT isozymes, which are involved in the metabolism of tryptophan. The presence of the 17-sulfate moiety significantly enhances its inhibitory potency compared to other estrogens .

Case Study 1: Fetal Hormonal Regulation

A study involving fetal sheep demonstrated that infusions of estradiol-3-sulfate increased activity in the hypothalamus-pituitary-adrenal (HPA) axis during late gestation. This suggests that sulfoconjugated estrogens like E3G17S can enhance hormonal responses critical for parturition .

Case Study 2: Estrogen Exposure Measurement

E3G17S serves as a reliable biomarker for long-term estrogen exposure due to its stability against enzymatic degradation. This property makes it valuable in research on estrogen-dependent diseases such as breast cancer and endometriosis .

Applications in Research and Medicine

E3G17S is being explored for various applications:

- Diagnostic Tools : Its stability makes it suitable for developing diagnostic assays to measure estrogen levels in clinical settings.

- Therapeutic Interventions : Understanding its conversion pathways may lead to new treatments for hormone-related conditions by manipulating estrogen levels within the body.

Propriétés

InChI |

InChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAJNJFKHRQXBQ-CMZLOHJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24KO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585143 | |

| Record name | PUBCHEM_16219305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-60-5 | |

| Record name | PUBCHEM_16219305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.